Functional Group Strain: 1,2-Cyclononadiene vs. 1,2-Cyclooctadiene vs. 1,2-Cycloheptadiene
The allene functional group strain (AFS) for 1,2-cyclononadiene is calculated at 2 kcal/mol, representing a 60% reduction compared to 1,2-cyclooctadiene (5 kcal/mol) and an 86% reduction compared to 1,2-cycloheptadiene (14 kcal/mol) [1]. This low strain energy places 1,2-cyclononadiene as the smallest ring in the series that is both stable and isolable at ambient temperature, whereas smaller rings undergo rapid dimerization or polymerization.
| Evidence Dimension | Allene Functional Group Strain (AFS) |
|---|---|
| Target Compound Data | 2 kcal/mol |
| Comparator Or Baseline | 1,2-Cyclooctadiene (5 kcal/mol); 1,2-Cycloheptadiene (14 kcal/mol); 1,2-Cyclohexadiene (32 kcal/mol) |
| Quantified Difference | 60% reduction vs. 1,2-cyclooctadiene; 86% reduction vs. 1,2-cycloheptadiene |
| Conditions | B3LYP/6-311+G(d,p)+ZPVE computational method using isodesmic/homodesmic equations |
Why This Matters
This quantified strain reduction directly correlates with enhanced thermal stability and predictable, controlled reactivity, making 1,2-cyclononadiene the preferred choice for applications requiring stable cyclic allene intermediates over more reactive but unstable smaller-ring analogs.
- [1] Daoust KJ, Hernandez SM, Konrad KM, Mackie ID, Winstanley J, Johnson RP. Strain estimates for small-ring cyclic allenes and butatrienes. J Org Chem. 2006;71(15):5708-5714. View Source
